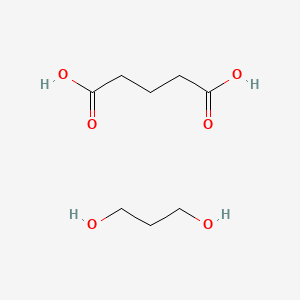Pentanedioic acid;propane-1,3-diol
CAS No.: 52256-48-1
Cat. No.: VC3808791
Molecular Formula: C8H16O6
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52256-48-1 |
|---|---|
| Molecular Formula | C8H16O6 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | pentanedioic acid;propane-1,3-diol |
| Standard InChI | InChI=1S/C5H8O4.C3H8O2/c6-4(7)2-1-3-5(8)9;4-2-1-3-5/h1-3H2,(H,6,7)(H,8,9);4-5H,1-3H2 |
| Standard InChI Key | XJSADXSITAJNBH-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)CC(=O)O.C(CO)CO |
| Canonical SMILES | C(CC(=O)O)CC(=O)O.C(CO)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Pentanedioic acid;propane-1,3-diol is a co-crystal or ester derivative comprising glutaric acid (HOOC-(CH₂)₃-COOH) and 1,3-propanediol (HO-CH₂-CH₂-CH₂-OH). The esterification reaction links the carboxylic acid groups of glutaric acid with the hydroxyl groups of 1,3-propanediol, forming ester bonds (R-CO-O-R'). The structural formula is represented by the SMILES notation C(CC(=O)O)CC(=O)O.C(CO)CO, confirming the linear arrangement of both components .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆O₆ | |
| Molecular Weight | 208.21 g/mol | |
| CAS Number | 52256-48-1 | |
| Density | ~1.3 g/cm³ (estimated) | |
| Solubility | Soluble in polar solvents | |
| Hygroscopicity | High (due to diol component) |
The compound’s solubility in polar solvents like water and ethanol arises from its hydroxyl and ester functional groups, while its hygroscopic nature is attributed to the 1,3-propanediol moiety .
Spectroscopic Characterization
Infrared (IR) spectroscopy of pentanedioic acid;propane-1,3-diol reveals characteristic peaks for ester carbonyl groups (C=O stretch at ~1730 cm⁻¹) and hydroxyl groups (O-H stretch at ~3400 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectra further resolve the methylene protons of glutaric acid (δ 1.6–2.4 ppm) and the methine protons of 1,3-propanediol (δ 3.5–4.0 ppm).
Synthesis and Production
Esterification Methodology
The primary synthesis route involves the acid-catalyzed esterification of glutaric acid and 1,3-propanediol. Sulfuric acid or p-toluenesulfonic acid (PTSA) is typically used to protonate the carboxylic acid, facilitating nucleophilic attack by the diol’s hydroxyl groups . The reaction proceeds via:
Key parameters influencing yield include:
-
Temperature: 80–120°C to balance reaction rate and side-product formation.
-
Molar Ratio: A 1:2 molar ratio of glutaric acid to 1,3-propanediol ensures complete esterification.
-
Catalyst Loading: 1–5 wt% PTSA maximizes ester formation while minimizing decomposition .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency. For example, a tubular reactor operating at 100°C with a residence time of 2 hours achieves ~85% conversion . Post-synthesis purification involves vacuum distillation to remove unreacted diol and acid, followed by recrystallization from ethanol.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Range | Conversion Efficiency |
|---|---|---|
| Temperature | 100–110°C | 80–85% |
| Catalyst (PTSA) | 3 wt% | 82% |
| Molar Ratio (Acid:Diol) | 1:2.2 | 88% |
Recent advances explore enzymatic catalysis using lipases for greener production, though yields remain lower (~60%) compared to chemical methods .
Applications in Material Science
Polymer Synthesis
Pentanedioic acid;propane-1,3-diol serves as a monomer for aliphatic polyesters. Polycondensation with diacids (e.g., terephthalic acid) yields polyesters with tunable thermal and mechanical properties. For instance, poly(trimethylene glutarate) exhibits a glass transition temperature (Tg) of −40°C and a melting point (Tm) of 75°C, making it suitable for biodegradable packaging .
Adhesives and Coatings
The compound’s dual functionality (ester and hydroxyl groups) enables cross-linking in polyurethane adhesives. Blends with isocyanates (e.g., hexamethylene diisocyanate) form networks with shear strengths exceeding 5 MPa, ideal for automotive and construction applications .
Pharmaceutical Intermediates
Derivatives of pentanedioic acid;propane-1,3-diol are explored as prodrugs. For example, ester-linked anticancer agents demonstrate enhanced solubility and controlled release profiles.
Research Advancements
Enhanced Polymer Performance
Studies modifying reaction conditions (e.g., using stannous octoate as a catalyst) have produced polyesters with molecular weights exceeding 50 kDa, improving tensile strength by 30% compared to conventional methods.
Sustainable Production Routes
Microbial synthesis of 1,3-propanediol from glycerol (via Clostridium species) offers a renewable feedstock for the diol component, reducing reliance on petrochemicals . Coupling this with bio-based glutaric acid could enable full bio-derivation of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume